molecular formula C14H15FN2O4S2 B15109396 N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B15109396
M. Wt: 358.4 g/mol
InChI Key: LHEXGHDMCRGRNJ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothienothiazole core with a 5,5-dioxido moiety, a 4-fluorophenyl substituent, and a 2-methoxyacetamide group. Its Z-configuration at the exocyclic double bond distinguishes it stereoelectronically from E-isomers, influencing molecular interactions and physicochemical properties.

Properties

Molecular Formula

C14H15FN2O4S2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C14H15FN2O4S2/c1-21-6-13(18)16-14-17(10-4-2-9(15)3-5-10)11-7-23(19,20)8-12(11)22-14/h2-5,11-12H,6-8H2,1H3

InChI Key

LHEXGHDMCRGRNJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the methoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methoxyacetamide moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage and inflammation.

Comparison with Similar Compounds

Table 2: Spectral Data Comparison

Compound IR Key Bands (cm⁻¹) ¹H-NMR Features Reference
Target Compound νC=O ~1660–1680; νSO₂ ~1150–1250 Methoxy singlet (~δ 3.8); Fluorophenyl shifts
Triazole-Thiones () νC=S ~1247–1255; νNH ~3278–3414 Aromatic protons at δ 7.2–8.1
E-Isomer Analog () νC=O ~1680; νSO₂ ~1150–1200 Benzyl CH₂ (~δ 4.5); Methoxy at δ 3.8
Thiazolidinones () νC=O ~1700–1750; νNH ~3200–3300 Aromatic protons at δ 6.8–7.6
  • The target’s IR spectrum would lack νC=S (~1250 cm⁻¹) but show strong νSO₂ bands (~1150–1250 cm⁻¹), distinguishing it from triazole-thiones .
  • ¹H-NMR would highlight the Z-configuration via coupling constants in the exocyclic double bond, contrasting with E-isomers in .

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